6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine
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Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is a heterocyclic compound with a unique structure that combines a pyrazole ring with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with epoxides or aziridines, followed by cyclization to form the oxazine ring . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: A closely related compound with similar structural features but lacking the amine group at the 3-position.
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-acetic acid: Another derivative with an acetic acid group at the 3-position, which may confer different chemical and biological properties.
Uniqueness
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine is unique due to the presence of the amine group at the 3-position, which can participate in various chemical reactions and interactions with biological targets
Properties
CAS No. |
1429902-64-6 |
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Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-5-4-8-9-2-1-3-10-6(5)9/h4H,1-3,7H2 |
InChI Key |
VFIHAWGAYBQVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)N)OC1 |
Origin of Product |
United States |
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